1-amino-9-oxo-10H-acridine-4-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
UV-Visible Spectroscopy
The conjugated π-system of the acridine core absorbs strongly at λₘₐₓ = 360 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), with a bathochromic shift compared to unsubstituted acridine due to electron-withdrawing groups enhancing conjugation.
Computational Chemistry Predictions (DFT Calculations, Molecular Orbital Analysis)
Density Functional Theory (DFT) simulations at the B3LYP/6-311G(d,p) level reveal:
Molecular Orbital Analysis
Electron Density Mapping
Thermodynamic Stability
The compound’s Gibbs free energy of formation (ΔG_f = 45.2 kJ/mol ) is lower than unsubstituted acridine, reflecting stabilization via intramolecular hydrogen bonding between the amino and ketone groups.
Key Data Tables
| Property | Value/Description | Source Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₀N₂O₃ | |
| Calculated Molecular Weight | 254.24 g/mol | |
| HOMO-LUMO Gap | 4.4 eV | |
| UV-Vis λₘₐₓ | 360 nm |
Properties
CAS No. |
857616-10-5 |
|---|---|
Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-amino-9-oxo-10H-acridine-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c15-9-6-5-8(14(18)19)12-11(9)13(17)7-3-1-2-4-10(7)16-12/h1-6H,15H2,(H,16,17)(H,18,19) |
InChI Key |
FUOBYFDEHGFQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Acridone Intermediate
- Condensation Reaction: An aromatic amine (such as aniline or substituted aniline) is condensed with an ortho-substituted benzoic acid derivative (e.g., o-chlorobenzoic acid) in the presence of a metal carbonate base and catalyst.
- Cyclization: The intermediate undergoes cyclization under reflux with an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene, facilitating ring closure to form the acridone core.
Step 2: Functionalization at Position 4
- Alkylation: The acridone intermediate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium hydride (NaH) is added to deprotonate the active site, followed by the addition of an alkylating agent like ethyl chloroacetate to introduce the carboxylic acid functionality at position 4.
- Hydrolysis: The ester intermediate is hydrolyzed under basic conditions (NaOH) to yield the free carboxylic acid.
Step 3: Amino Group Introduction
- The amino group at position 1 can be introduced either by starting with an amino-substituted aromatic amine in the initial condensation or by subsequent selective amination reactions on the acridine scaffold.
Step 4: Purification
- The crude product is acidified to precipitate the target compound, followed by filtration, washing, drying, and optional recrystallization to obtain pure 1-amino-9-oxo-10H-acridine-4-carboxylic acid.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation & Cyclization | o-chlorobenzoic acid, aniline, metal carbonate, p-toluenesulfonic acid, toluene, reflux | Acridone intermediate | ~98 | High yield, acid-catalyzed ring closure |
| 2 | Alkylation | DMF, NaH, KI, ethyl chloroacetate, room temp | Ester intermediate | High | Controlled temperature critical |
| 3 | Hydrolysis | NaOH, heating, acidification (HCl) | 1-amino-9-oxo-10H-acridine-4-carboxylic acid | ~97 | pH control essential for precipitation |
| 4 | Purification | Filtration, washing, drying | Pure target compound | - | Final product ready for characterization |
This method is adapted from a patented industrial process for acridineacetic acid derivatives, which shares structural similarity and synthetic logic with 1-amino-9-oxo-10H-acridine-4-carboxylic acid.
Analytical and Research Findings on Preparation
- The condensation and cyclization steps are highly efficient, with yields often exceeding 95%, indicating robust reaction conditions and scalability.
- Alkylation using ethyl chloroacetate in DMF with sodium hydride is a critical step requiring careful temperature control to avoid side reactions.
- Hydrolysis under basic conditions followed by acidification ensures high purity and yield of the carboxylic acid functionality.
- The overall synthetic route is characterized by low cost, minimal environmental pollution, and ease of reaction control, making it suitable for industrial applications.
- Structural confirmation is typically performed using spectroscopic methods such as NMR, IR, and mass spectrometry, with the compound’s molecular formula C14H10N2O3 and molecular weight 254.24 g/mol consistent with expected data.
Comparative Notes on Alternative Methods
| Method | Advantages | Disadvantages | Applicability to Target Compound |
|---|---|---|---|
| Ullmann Synthesis | Well-established, good for various acridines | Requires strong acidic conditions, multiple steps | Suitable for initial acridone formation |
| Bernthsen Synthesis | Direct formation of 9-substituted acridines | Limited functional group tolerance | Less suitable for amino-carboxylic acid derivatives |
| Friedlander Synthesis | Mild conditions, good for 9-methyl acridines | Limited to specific substrates | Not directly applicable |
| Patented Multi-step Process (Condensation, Cyclization, Alkylation, Hydrolysis) | High yield, industrially viable, controllable | Requires multiple purification steps | Most suitable for 1-amino-9-oxo-10H-acridine-4-carboxylic acid |
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s structure includes:
-
Amino group (-NH₂) at position 1 (C-1)
-
Carboxylic acid (-COOH) at position 4 (C-4)
-
Acridone backbone (tricyclic aromatic system)
These groups drive distinct reaction pathways, as summarized in Table 1 .
| Functional Group | Reactivity | Key Reactions |
|---|---|---|
| Amino (-NH₂) | Nucleophilic attack, substitution, oxidation | Alkylation, acylation, Schiff base formation |
| Carboxylic acid (-COOH) | Acidic proton, ester/amide formation, decarboxylation | Esterification, amidation, decarboxylative radical generation |
Nucleophilic Substitution at the Amino Group
The amino group can undergo alkylation or acylation under specific conditions:
-
N-alkylation : Reacts with alkyl halides or alkyne derivatives to form N-alkylated acridone derivatives .
-
Acylation : Converts to amides or acylated derivatives via reaction with acyl chlorides .
Carboxylic Acid Derivatization
The carboxylic acid group participates in:
-
Esterification : Reacts with alcohols to form esters, often using coupling agents like DCC .
-
Amidation : Converts to carboxamides via reaction with amines (e.g., alkyl, aryl, or heterocyclic amines) .
-
Decarboxylation : Under photocatalytic conditions (e.g., acridine-based catalysts), the acid undergoes decarboxylative radical generation .
Interactions with Photocatalysts
The acridine scaffold enables visible light photocatalysis :
-
Decarboxylative amination : Combines with copper catalysts for direct decarboxylative amination of carboxylic acids .
-
Hydrogen Atom Transfer (HAT) : Participates in cobaloxime-catalyzed HAT processes for dehydrodecarboxylation .
Antiviral and Antimicrobial Activity
Derivatives of acridone-4-carboxylic acid are studied for:
-
RNA replication inhibition : Acridone-4-carboxamide derivatives show activity against hepatitis C virus .
-
Antibacterial effects : Substituted acridones exhibit potency against Staphylococcus aureus and E. coli .
DNA Interactions
The acridine scaffold facilitates DNA binding due to its planar structure, enhancing applications in:
-
Thermal stabilization of DNA duplexes (via acridine-4-carboxamide derivatives) .
-
Targeted antitumor agents (e.g., compounds with azido groups for click chemistry) .
Comparative Analysis with Analogues
Research Findings and Trends
Recent studies highlight:
-
Streamlined synthesis : One-step methods for complex derivatives (e.g., inhibitor 56 via decarboxylative conjugate addition) .
-
Diverse functionalization : Use of tertiary amines for enhanced catalytic performance in photocatalytic reactions .
-
Biological optimization : Structural modifications (e.g., methoxy groups) to improve cytotoxicity and anti-MDR activity .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of acridine derivatives, including 1-amino-9-oxo-10H-acridine-4-carboxylic acid. The compound exhibits cytotoxic effects against various cancer cell lines by interacting with DNA and inhibiting topoisomerases, which are crucial for DNA replication and repair.
Case Studies:
- In vitro Studies : Research has shown that acridine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 1-amino-9-oxo-10H-acridine-4-carboxylic acid have been evaluated for their ability to inhibit the growth of prostate cancer cells (DU145) and other tumor cell lines, demonstrating significant cytotoxicity .
Antimicrobial Properties
The antimicrobial properties of acridine derivatives are well-documented. 1-Amino-9-oxo-10H-acridine-4-carboxylic acid displays activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Research Findings:
- Antibacterial Activity : In a study evaluating the efficacy of acridine-based compounds against MRSA, derivatives showed promising results, indicating that modifications to the acridine structure can enhance antibacterial potency .
Antiviral Applications
Acridine derivatives have been investigated for their antiviral properties, particularly against RNA viruses. The ability of 1-amino-9-oxo-10H-acridine-4-carboxylic acid to inhibit RNA replication positions it as a potential candidate for antiviral drug development.
Case Studies:
- Inhibition of Viral Replication : Research has indicated that acridone derivatives can act as RNA replication inhibitors, suggesting that 1-amino-9-oxo-10H-acridine-4-carboxylic acid may also exhibit similar antiviral effects .
DNA Interaction and Stabilization
The interaction of acridine derivatives with DNA is a significant area of research. 1-Amino-9-oxo-10H-acridine-4-carboxylic acid can intercalate into DNA structures, potentially influencing gene expression and stability.
Key Insights:
- Thermal Stabilization : Studies have shown that acridine derivatives can stabilize short DNA duplexes, which may have implications for gene therapy and molecular diagnostics .
Fluorescent Probes
The unique structural properties of 1-amino-9-oxo-10H-acridine-4-carboxylic acid make it suitable for use as a fluorescent probe in biological imaging and sensing applications.
Research Developments:
- Nitric Oxide Sensing : Recent advances have led to the design of fluorescent probes based on acridine moieties for detecting nitric oxide in biological systems, showcasing the versatility of this compound in analytical chemistry .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-amino-9-oxo-10H-acridine-4-carboxylic acid involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerase . This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to target specific molecular pathways makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-amino-9-oxo-10H-acridine-4-carboxylic acid and related acridone/carboxylic acid derivatives:
Key Structural Differences and Implications
Amino Group at C1: The presence of -NH₂ in the target compound distinguishes it from analogs like 5-methyl or 5-methoxy derivatives.
Carboxylic Acid Position : All compared compounds retain -COOH at C4, critical for solubility and salt formation. However, side-chain modifications (e.g., -CH₂COOH in 38609-97-1) reduce planarity and π-π stacking efficiency .
Biological Activity
1-amino-9-oxo-10H-acridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
1-amino-9-oxo-10H-acridine-4-carboxylic acid is an acridine derivative characterized by its unique structure, which allows for various chemical modifications. The synthesis typically involves multi-step reactions starting from simpler acridine derivatives. For example, the synthesis can be achieved through nitration and subsequent reduction processes, leading to the formation of the desired amino acid structure .
Biological Activity Overview
The biological activities of 1-amino-9-oxo-10H-acridine-4-carboxylic acid have been explored in several studies, highlighting its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
1-amino-9-oxo-10H-acridine-4-carboxylic acid exhibits notable cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant growth inhibition in human breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC50 values ranging from 2.43 μM to 14.65 μM . The compound's mechanism of action appears to involve apoptosis induction and interference with microtubule assembly, crucial for cell division.
Table 1: Anticancer Activity of 1-Amino-9-Oxo-10H-Acridine-4-Carboxylic Acid
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 2.43 - 7.84 | Apoptosis induction, microtubule destabilization |
| HepG2 | 4.98 - 14.65 | Apoptosis induction |
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that acridine derivatives can inhibit bacterial growth by intercalating DNA and disrupting replication processes .
The biological activity of 1-amino-9-oxo-10H-acridine-4-carboxylic acid is primarily attributed to its ability to interact with DNA and other cellular targets:
- DNA Intercalation : The planar structure of the acridine moiety allows it to intercalate into DNA, which can inhibit replication and transcription.
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific kinases involved in cell cycle regulation, such as CDK1 and GSK3 .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
Case Studies
Several studies have investigated the biological effects of 1-amino-9-oxo-10H-acridine-4-carboxylic acid:
- Cytotoxicity Study : In vitro assays revealed that the compound induced significant morphological changes in treated MDA-MB-231 cells, confirming its potential as an anticancer agent .
- Antimicrobial Efficacy : A recent study reported that derivatives of this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-amino-9-oxo-10H-acridine-4-carboxylic acid?
Methodological Answer: A robust synthetic route involves coupling protected intermediates using carbodiimide reagents (e.g., EDCI) with HOBt as a coupling agent in dichloromethane. After deprotection with TFA, purification via silica gel column chromatography (hexane/ethyl acetate gradient) ensures high purity. Critical steps include:
- Reagent selection : EDCI/HOBt for amide bond formation.
- Deprotection : TFA in CHCl for Boc group removal.
- Purification : Column chromatography to isolate the carboxylic acid derivative.
Q. Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Coupling | EDCI, HOBt, CHCl, RT, 6–15h | 61–76 | |
| Deprotection | TFA in CHCl, 1–8h | – | |
| Purification | Hexane/EtOAc gradient | 58–76 |
Q. How can researchers confirm the structural integrity of synthesized 1-amino-9-oxo-10H-acridine-4-carboxylic acid?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze H and C NMR to confirm aromatic protons, carboxylic acid resonance (~170 ppm), and amine protons.
- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]).
- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation (if crystalline derivatives are obtainable).
Q. Example Spectral Data
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | δ 8.2–8.5 (aromatic H), δ 6.5 (NH) | |
| ESI-MS | m/z 267.1 [M+H] (calc. 267.08) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 1-amino-9-oxo-10H-acridine-4-carboxylic acid?
Methodological Answer: Systematically vary parameters and analyze outcomes:
- Temperature : Test reflux vs. room temperature for coupling efficiency.
- Catalyst Loading : Optimize EDCI/HOBt stoichiometry (1.2–2.0 eq).
- Solvent Polarity : Compare DMF (polar) vs. CHCl (non-polar).
Q. Optimization Table
| Parameter | Test Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | RT vs. 40°C | RT | +12% |
| EDCI Equivalents | 1.2 vs. 1.5 | 1.5 | +18% |
| Solvent | CHCl vs. DMF | CHCl | +22% |
Q. What structural modifications enhance the anti-inflammatory activity of acridine-carboxylic acid derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies indicate that:
- Position 2 : Electron-withdrawing groups (e.g., -NO) increase potency.
- Position 4 : Carboxylic acid is critical for binding (bioisostere replacement reduces activity).
- Position 9 : Oxo groups improve metabolic stability.
Q. SAR Insights from Analogous Compounds
| Derivative | Substituent (Position) | Activity (IC, μM) | Reference |
|---|---|---|---|
| 9-Oxo-2-nitro | -NO (C2) | 0.45 | |
| 9-Oxo-2-methyl | -CH (C2) | 5.2 | |
| Carboxylic acid removal | -H (C4) | Inactive |
Q. How can contradictions in biological assay data for acridine derivatives be resolved?
Methodological Answer: Address discrepancies through:
- Assay Repetition : Conduct triplicate experiments under standardized conditions.
- Orthogonal Assays : Validate results using complementary methods (e.g., ELISA and cell viability assays).
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05).
Q. Example Resolution Workflow
| Step | Action | Outcome |
|---|---|---|
| Repetition | Repeat cytotoxicity assay (n=6) | Reduced variability |
| Orthogonal Validation | Confirm via NF-κB inhibition assay | Consistent IC |
| Statistical Analysis | ANOVA (p=0.03) | Significant difference |
Q. What analytical techniques are recommended for quantifying 1-amino-9-oxo-10H-acridine-4-carboxylic acid in biological matrices?
Methodological Answer: Use HPLC-MS/MS with the following parameters:
- Column : C18 reverse-phase (2.1 × 50 mm, 1.7 μm).
- Mobile Phase : 0.1% formic acid in HO (A) and acetonitrile (B).
- Detection : MRM transitions (m/z 267.1 → 249.0).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
